molecular formula C21H22ClN5O B2946682 (5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034350-18-8

(5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2946682
CAS No.: 2034350-18-8
M. Wt: 395.89
InChI Key: IBIRAFJYIBZWHJ-UHFFFAOYSA-N
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Description

(5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features both indole and piperazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting with a chlorinated precursor, the indole ring can be synthesized through a Fischer indole synthesis or other suitable methods.

    Synthesis of the Piperazine Derivative: The tetrahydrocinnoline moiety can be synthesized separately and then coupled with piperazine.

    Coupling Reaction: The final step involves coupling the indole and piperazine derivatives under specific conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the piperazine ring or other reducible groups.

    Substitution: Halogen substitution reactions could occur at the chloro position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution using sodium methoxide or other nucleophiles.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmacological agent, given the bioactivity of indole and piperazine derivatives.

Medicine

Industry

In industry, it might be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action would depend on its specific biological activity. Generally, compounds like this might interact with neurotransmitter receptors, enzymes, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (5-chloro-1H-indol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
  • (5-chloro-1H-indol-2-yl)(4-(3,4-dihydroquinolin-1-yl)piperazin-1-yl)methanone

Uniqueness

The unique combination of the indole and tetrahydrocinnoline moieties, along with the specific substitution pattern, might confer unique biological properties or synthetic utility compared to similar compounds.

Properties

IUPAC Name

(5-chloro-1H-indol-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O/c22-16-5-6-17-15(11-16)12-19(23-17)21(28)27-9-7-26(8-10-27)20-13-14-3-1-2-4-18(14)24-25-20/h5-6,11-13,23H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIRAFJYIBZWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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